molecular formula C28H33N2O6P B11385386 Diethyl [5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11385386
M. Wt: 524.5 g/mol
InChI Key: SZTQQHCCGWGYRH-UHFFFAOYSA-N
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Description

DIETHYL (5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group, an oxazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the phosphonate group and the aromatic substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

DIETHYL (5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which DIETHYL (5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL (5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE: Similar in structure but with different substituents or functional groups.

    Other Phosphonates: Compounds with similar phosphonate groups but different core structures.

Uniqueness

The uniqueness of DIETHYL (5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its combination of an oxazole ring, phosphonate group, and multiple aromatic substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C28H33N2O6P

Molecular Weight

524.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C28H33N2O6P/c1-5-34-37(31,35-6-2)28-27(29-17-16-20-14-15-24(32-3)25(18-20)33-4)36-26(30-28)19-22-12-9-11-21-10-7-8-13-23(21)22/h7-15,18,29H,5-6,16-17,19H2,1-4H3

InChI Key

SZTQQHCCGWGYRH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCCC4=CC(=C(C=C4)OC)OC)OCC

Origin of Product

United States

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